3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone is an organic compound notable for its unique structural features and potential applications in various scientific fields. This compound is characterized by a benzophenone backbone with trifluoromethyl and piperazine substituents, contributing to its chemical reactivity and biological activity.
The compound can be found in various chemical databases, including PubChem, which provides detailed information regarding its structure, properties, and classification. The chemical identifier for this compound is 898789-03-2, which can be used to retrieve more data from scientific literature and commercial vendors .
3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone falls under the category of benzophenones, which are a class of organic compounds that are widely studied for their photochemical properties. It is also classified as an aromatic compound due to the presence of benzene rings in its structure.
The synthesis of 3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone typically involves several steps that include the introduction of the trifluoromethyl group and the piperazine moiety onto the benzophenone structure.
The reaction conditions—including temperature, solvent choice, and catalyst—are crucial for optimizing yield and purity. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of the reactions and confirm product formation.
The molecular structure of 3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone can be represented as follows:
3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone can participate in various chemical reactions due to its functional groups:
Understanding the reactivity patterns involves studying reaction kinetics and mechanisms through spectroscopic methods to elucidate intermediates formed during these processes.
The mechanism of action for 3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone relates primarily to its interactions with biological targets:
Experimental studies would be required to quantify binding affinities and evaluate biological effects through assays measuring cell viability or enzyme activity.
Relevant data can be obtained from experimental studies focusing on thermal stability and reactivity profiles.
3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone has potential applications in various scientific fields:
This compound exemplifies the intersection of organic chemistry with practical applications in health and material sciences, warranting further research into its properties and uses.
This compound belongs to a class of diaryl ketones featuring nitrogen and fluorine substituents. Its systematic IUPAC name is (3-((4-methylpiperazin-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone, reflecting two key modifications:
Table 1: Nomenclature and Structural Variants of Related Benzophenones
Compound Name | Core Structure | Key Modifications | SMILES Pattern |
---|---|---|---|
3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone | Benzophenone | ortho-CF₃; meta-piperazinylmethyl | FC(F)(F)C1=C(C(=O)C2=CC(CN3CCN(C)CC3)=CC=C2)C=CC=C1 |
4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone | Benzophenone | ortho-CF₃; para-piperazinylmethyl | O=C(C1=CC=CC(CN2CCN(C)CC2)=C1)C3=CC=CC=C3C(F)(F)F [1] |
3-Methyl-4'-(4-methylpiperazinomethyl)benzophenone | Benzophenone | meta-CH₃; para-piperazinylmethyl | O=C(C1=CC=C(CN2CCN(C)CC2)C=C1)C3=CC=CC(C)=C3 [8] |
The ortho-trifluoromethyl group induces steric hindrance near the carbonyl, potentially altering conformational dynamics and binding interactions. Concurrently, the piperazinylmethyl linker (–CH₂–) provides flexibility, enabling optimal positioning of the basic piperazine for salt formation or target engagement [6] [8].
The fusion of piperazine and trifluoromethyl motifs arose from parallel pharmaceutical innovations:
The strategic merger of these groups in benzophenone scaffolds accelerated in the 2000s, driven by their utility as kinase inhibitor intermediates. For example, analogs like 4-(4-methylpiperazin-1-yl)-3-trifluoromethylaniline served as building blocks for anticancer agents [5] [6]. This evolution reflects a broader trend: >15% of FDA-approved drugs (2011–2023) contain piperazine, often paired with fluorinated groups to fine-tune bioactivity [7].
This benzophenone derivative exemplifies three key design principles in contemporary drug discovery:
Table 2: Key Physicochemical Properties of 3'-(4-Methylpiperazinomethyl)-2-Trifluoromethylbenzophenone
Property | Value | Significance |
---|---|---|
Molecular Weight | 376.4 g/mol | Mid-range for CNS drugs |
Calculated logP | 3.8 ± 0.4 | Balanced lipophilicity |
Hydrogen Bond Acceptors | 4 | Facilitates target binding |
Rotatable Bonds | 6 | Conformational flexibility |
Topological Polar Surface Area (TPSA) | 32 Ų | Supports cell permeability |
This scaffold’s value lies in its dual role: as a precursor to bioactive molecules (e.g., anilines for kinase inhibitors [6]) and a tool for studying structure-activity relationships in fluorinated piperazine hybrids [7].
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: 54061-45-9
CAS No.: